N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
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Description
N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a compound that can be categorized within the broader class of nicotinamide derivatives. Nicotinamide itself is a form of vitamin B3 and is a precursor to NAD+/NADH, which are essential coenzymes in living cells. The compound is not directly discussed in the provided papers, but its structure suggests that it is a synthetic derivative designed for a specific biological or chemical application, potentially as a pharmaceutical agent or a herbicide, given the context of the related compounds in the papers.
Synthesis Analysis
The synthesis of nicotinamide derivatives typically involves the coupling of nicotinic acid or its derivatives with various substituents. In the context of the provided papers, the synthesis of N-(arylmethoxy)-2-chloronicotinamides is described, which involves the introduction of an arylmethoxy group to the nicotinamide structure . Although the specific synthesis of N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is not detailed, it is likely that a similar synthetic strategy could be employed, involving the coupling of a cyclopropylmethyl group and a tetrahydro-2H-pyran-4-ylmethoxy group to the nicotinamide core.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for their biological activity. The presence of substituents can significantly alter the interaction of the molecule with biological targets. For instance, the introduction of an arylmethoxy group has been shown to confer herbicidal activity . The cyclopropylmethyl and tetrahydro-2H-pyran-4-ylmethoxy groups in N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide would likely influence its binding properties and biological activity, although the specific effects would need to be determined experimentally.
Chemical Reactions Analysis
Nicotinamide derivatives can participate in various chemical reactions, often depending on their substituents. For example, the presence of a chloro group can facilitate further substitution reactions . The specific chemical reactivity of N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide would depend on the reactivity of the cyclopropylmethyl and tetrahydro-2H-pyran-4-ylmethoxy groups, as well as the overall electronic and steric environment of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of bulky or hydrophobic groups can affect these properties significantly . The specific properties of N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide would need to be determined through experimental methods such as NMR, mass spectrometry, and X-ray crystallography.
Mechanism of Action
Target of Action
A similar compound with a tetrahydro-2h-pyran-4-yl group was identified as a partial agonist at theCB2 receptor . The CB2 receptor is primarily found in the peripheral nervous system and plays a crucial role in modulating pain and inflammation.
Mode of Action
The related compound mentioned earlier interacts with the cb2 receptor as apartial agonist
Result of Action
The related compound’s interaction with the cb2 receptor suggests it may haveanalgesic and anti-inflammatory effects .
properties
IUPAC Name |
N-(cyclopropylmethyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-16(18-9-12-1-2-12)14-3-4-15(17-10-14)21-11-13-5-7-20-8-6-13/h3-4,10,12-13H,1-2,5-9,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHKPAYUSOMDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CN=C(C=C2)OCC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide |
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